(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
CAS No.: 1168139-41-0
Cat. No.: VC0152062
Molecular Formula: C9H13ClFN
Molecular Weight: 189.658
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1168139-41-0 |
---|---|
Molecular Formula | C9H13ClFN |
Molecular Weight | 189.658 |
IUPAC Name | (1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Standard InChI Key | ODZRCWFYKMOLKD-SBSPUUFOSA-N |
SMILES | CCC(C1=CC(=CC=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C₉H₁₃ClFN. The compound has a molecular weight of 189.66 g/mol as determined by computational analysis . It exists as the hydrochloride salt of its parent compound (R)-1-(3-Fluorophenyl)propan-1-amine (CID 16098491), which contributes to its physicochemical properties and potential applications in various fields including pharmaceutical research.
The compound features a chiral carbon atom with an R-configuration, indicating a specific three-dimensional arrangement of atoms that distinguishes it from its enantiomer. This stereochemical property is crucial for understanding its biological activity, as different enantiomers can exhibit vastly different pharmacological effects. The presence of the hydrochloride group also enhances the compound's water solubility compared to its free base form, making it potentially more suitable for formulation in aqueous environments.
Structural Features
The presence of the fluorine atom at the meta position of the phenyl ring is a notable feature that affects the electronic distribution within the molecule. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, potentially influencing the compound's lipophilicity, membrane permeability, and metabolic stability. These properties are critical considerations in drug design and development processes.
Physical and Chemical Properties
Computed Molecular Properties
(R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride possesses several key physicochemical properties that define its behavior in various chemical and biological environments. The compound has 2 hydrogen bond donor sites and 2 hydrogen bond acceptor sites, which contribute to its ability to interact with biological macromolecules through hydrogen bonding . Additionally, it contains 2 rotatable bonds, providing a moderate degree of conformational flexibility.
The topological polar surface area (TPSA) of the compound is 26 Ų, which is relatively low and suggests favorable membrane permeability characteristics . The compound has a complexity value of 116, as calculated using Cactvs software, reflecting its moderate structural complexity. These parameters collectively influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles, which are crucial considerations in pharmaceutical applications.
Stereochemistry and Structural Complexity
A distinctive feature of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is its defined atom stereocenter count of 1, with no undefined atom or bond stereocenters . This indicates a precise stereochemical configuration that is essential for its specific chemical and potentially biological activities. The R-configuration at the chiral carbon determines the three-dimensional arrangement of the substituents, which can significantly impact its interaction with chiral environments such as biological receptors or enzymes.
The compound consists of 12 heavy atoms and has a formal charge of 0, existing as two covalently-bonded units (the organic cation and the chloride anion) . It has an exact mass and monoisotopic mass of 189.0720553 Da, which is valuable information for analytical identification and characterization using mass spectrometry techniques.
Identifiers and Nomenclature
IUPAC Nomenclature and Systematic Names
The IUPAC name of the compound is (1R)-1-(3-fluorophenyl)propan-1-amine;hydrochloride, which systematically describes its structure and stereochemistry . This nomenclature provides unambiguous identification of the compound according to international chemical naming conventions. The "1R" prefix specifically denotes the R-configuration at the first carbon atom, which is essential for distinguishing it from its enantiomer.
In addition to its IUPAC name, the compound is also known by several systematic names including (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride and (1R)-1-(3-fluorophenyl)propan-1-amine hydrochloride, which are variations of the same chemical identity but formatted slightly differently .
Registry Numbers and Digital Identifiers
The compound is assigned several important registry numbers and digital identifiers that facilitate its tracking and identification in chemical databases and literature. Its CAS Registry Number is 1168139-41-0, which is a unique identifier assigned by the Chemical Abstracts Service . The DSSTox Substance ID is DTXSID90704161, and it is also cataloged in Wikidata under the identifier Q82636517 .
For computational and cheminformatics applications, the compound is characterized by its InChI (International Chemical Identifier) string: InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 . The corresponding InChIKey is ODZRCWFYKMOLKD-SBSPUUFOSA-N, which serves as a fixed-length condensed digital representation of the chemical structure . The SMILES notation for the compound is CCC@HN.Cl, providing another standardized way to represent its structure in a line notation format .
Related Compounds and Structural Analogs
Parent Compound and Derivatives
The parent compound of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride is (R)-1-(3-Fluorophenyl)propan-1-amine (CID 16098491), which is the free base form without the hydrochloride salt . Understanding the relationship between the salt form and the free base is important for considerations related to formulation, solubility, and bioavailability in pharmaceutical applications.
PubChem database indicates that there are 3 compounds with the same connectivity, 10 compounds with the same parent and connectivity, and 2 compounds with the same parent and exact structure . This information highlights the existence of various structural analogs that share similarities with the target compound, potentially offering insights into structure-activity relationships and alternative chemical entities with similar properties.
Comparison with Methylated Analog
A structurally related compound is (R)-1-(3-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CID 53484781), which differs from the target compound by the addition of a methyl group at the ortho position (2-position) of the phenyl ring . This methylated analog has a higher molecular weight of 203.68 g/mol compared to 189.66 g/mol for the target compound, due to the additional methyl group .
Chemical Representation and Structural Data
Molecular Formula and Composition
The structural arrangement of these atoms creates specific functional groups including an aromatic ring, a halogen substitution (fluorine), a chiral carbon center, an amino group (as ammonium salt), and an ethyl chain. Each of these structural features contributes to the compound's chemical reactivity, physical properties, and potential biological interactions. The presence of fluorine, in particular, can enhance metabolic stability and membrane permeability, properties often desirable in pharmaceutical compounds.
Structural Representations
The compound can be represented using various structural notations and visual formats. The 2D structural depiction shows the connectivity of atoms and bonds in a planar representation, while the 3D conformer provides insight into the three-dimensional arrangement of atoms in space, including the stereochemical configuration at the chiral carbon . These representations are valuable for understanding the compound's spatial properties and potential interactions with biological targets.
For computational and database purposes, the compound is represented using standardized notations like SMILES (CCC@HN.Cl) and InChI (InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1) . These string-based representations encode the structural information in a format that is machine-readable and allows for efficient storage, retrieval, and comparison of chemical structures in databases and computational applications.
Physicochemical Properties Data Table
Table 1: Comprehensive Physicochemical Properties of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
Property | Value | Determination Method |
---|---|---|
Molecular Weight | 189.66 g/mol | Computed by PubChem 2.2 |
Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 2 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 189.0720553 Da | Computed by PubChem 2.2 |
Monoisotopic Mass | 189.0720553 Da | Computed by PubChem 2.2 |
Topological Polar Surface Area | 26 Ų | Computed by Cactvs 3.4.8.18 |
Heavy Atom Count | 12 | Computed by PubChem |
Formal Charge | 0 | Computed by PubChem |
Complexity | 116 | Computed by Cactvs 3.4.8.18 |
Defined Atom Stereocenter Count | 1 | Computed by PubChem |
Undefined Atom Stereocenter Count | 0 | Computed by PubChem |
Covalently-Bonded Unit Count | 2 | Computed by PubChem |
This table presents a comprehensive overview of the physicochemical properties of (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride, as computed by various algorithms and software tools . These properties collectively inform our understanding of the compound's behavior in different environments and its potential applications in various fields including medicinal chemistry and materials science.
Chemical Identifiers and Registry Information
Table 2: Chemical Identifiers and Registry Information for (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
Identifier Type | Value | Source/Reference |
---|---|---|
PubChem CID | 53484717 | PubChem Database |
CAS Registry Number | 1168139-41-0 | Chemical Abstracts Service |
DSSTox Substance ID | DTXSID90704161 | EPA DSSTox |
Wikidata ID | Q82636517 | Wikidata |
InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 | Computed by InChI 1.07.0 |
InChIKey | ODZRCWFYKMOLKD-SBSPUUFOSA-N | Computed by InChI 1.07.0 |
SMILES | CCC@HN.Cl | Computed by OEChem 2.3.0 |
Creation Date | 2011-11-16 | PubChem Database |
Modification Date | 2025-03-01 | PubChem Database |
This table compiles the various identifiers and registry information associated with (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride . These identifiers serve as reference points for tracking and retrieving information about the compound across different chemical databases and information systems. The standardized nature of these identifiers ensures consistent identification and facilitates cross-referencing between various chemical resources.
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